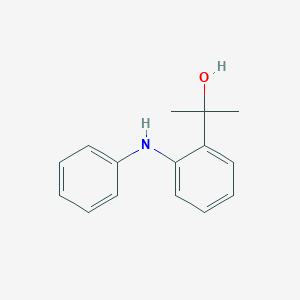

2-(2-(Phenylamino)phenyl)propan-2-ol

Description

Contextual Significance of Aromatic Amino Alcohols in Contemporary Organic Chemistry

Aromatic amino alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and an amino (-NH2, -NHR, or -NR2) group attached to an aromatic scaffold. wikipedia.orgscbt.com This bifunctionality makes them highly versatile and valuable in numerous areas of organic chemistry. wikipedia.org

These compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. scbt.comalfa-chemistry.com The dual reactivity of the amine and alcohol groups allows for a wide range of chemical transformations, such as nucleophilic substitutions, reductions, and cyclizations. scbt.com Furthermore, many amino alcohols, particularly β-amino alcohols, are pivotal as chiral ligands and auxiliaries in the field of asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds. alfa-chemistry.comdiva-portal.org Their ability to form robust hydrogen bonds and participate in π-π stacking interactions, when aromatic rings are present, can influence reaction kinetics and pathways. scbt.com

Rationale for Focused Academic Inquiry into 2-(2-(Phenylamino)phenyl)propan-2-ol

The specific structural attributes of 2-(2-(Phenylamino)phenyl)propan-2-ol warrant focused academic inquiry. The molecule combines a tertiary alcohol (the propan-2-ol group) with a diarylamine system on a biphenyl-like framework. This distinct architecture suggests potential for novel applications. The tertiary alcohol provides a sterically hindered, nucleophilic center, while the phenylamino (B1219803) group offers electronic and coordination properties that can be exploited in synthesis and materials science.

The synthesis of this compound can be achieved from methyl 2-(phenylamino)benzoate by reacting it with an organometallic reagent like methyl lithium in a solvent such as tetrahydrofuran (B95107). chemicalbook.com This straightforward synthesis makes the compound accessible for further study. The rationale for its investigation lies in exploring how its unique steric and electronic properties can be harnessed, for instance, in the design of new ligands for catalysis or as a monomer for specialized polymers.

Table 1: Physicochemical Properties of 2-(2-(Phenylamino)phenyl)propan-2-ol

| Property | Value |

|---|---|

| CAS Number | 73183-55-8 chemicalbook.com |

| Molecular Formula | C15H17NO chemicalbook.com |

| Molecular Weight | 227.3 g/mol chemicalbook.com |

| IUPAC Name | 2-(2-(Phenylamino)phenyl)propan-2-ol |

Overview of Key Research Domains Explored for the Compound and its Analogs

While specific research on 2-(2-(Phenylamino)phenyl)propan-2-ol is not extensively documented in publicly available literature, the known applications of its structural analogs and the broader class of amino alcohols provide a clear indication of promising research domains.

Asymmetric Catalysis: Chiral derivatives of amino alcohols are widely used as ligands for metal catalysts in asymmetric reactions. alfa-chemistry.com The rigid backbone and sterically demanding nature of 2-(2-(Phenylamino)phenyl)propan-2-ol make it an interesting scaffold for developing new chiral ligands.

Organic Synthesis: As a bifunctional molecule, it can serve as a key building block. scbt.com For example, it could be a precursor for synthesizing novel heterocyclic compounds containing nitrogen and oxygen, which are prevalent in medicinal chemistry. Analogs like 2-Phenyl-2-propanol (B165765) are used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. wikipedia.orgchemicalbook.com

Materials Science: Aromatic amines and alcohols are used in the development of polymers and for modifying material surfaces. scbt.com The structural rigidity and potential for hydrogen bonding make 2-(2-(Phenylamino)phenyl)propan-2-ol a candidate for incorporation into novel polymers with specific thermal or optical properties.

The exploration of this compound and its analogs could lead to advancements in these and other areas of chemical science.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(2-(Phenylamino)phenyl)propan-2-ol |

| 2-Phenyl-2-propanol |

| Methyl 2-(phenylamino)benzoate |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-anilinophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-11,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQVWBPXBVHFIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Phenylamino Phenyl Propan 2 Ol

Historical and Contemporary Approaches in the Synthesis of Tertiary Amino Alcohols

The synthesis of vicinal amino alcohols (where the amino and alcohol groups are on adjacent carbons) and other amino alcohols is a cornerstone of organic synthesis due to their prevalence in biologically active molecules and their use as chiral auxiliaries. scirp.orgdiva-portal.org Historically, methods often relied on the reduction of amino acids or the aminolysis of epoxides. diva-portal.orgresearchgate.net The ring-opening of epoxides with amines is a well-established route to β-amino alcohols, though it can present challenges with regioselectivity. researchgate.net

Contemporary methods have expanded the synthetic toolkit significantly. Transition metal-catalyzed hydrogenations of β-amino ketones offer a direct route to γ-amino alcohols. rsc.org For instance, iridium-catalyzed asymmetric transfer hydrogenation can produce anti-γ-amino alcohols, while rhodium-based catalysts tend to yield syn-products, providing a high degree of stereocontrol. rsc.org Other modern approaches include 1,3-dipolar cycloadditions and copper-catalyzed asymmetric syntheses from functionalized oxetanes, which allow for the creation of chiral γ-amino alcohols with tertiary carbon stereocenters. diva-portal.orgresearchgate.net The development of these methods is driven by the need for enantiomerically pure compounds for applications in pharmaceuticals and materials science. diva-portal.org

Targeted Synthesis of 2-(2-(Phenylamino)phenyl)propan-2-ol Scaffolds

Synthesizing the specific structure of 2-(2-(phenylamino)phenyl)propan-2-ol requires a multi-step approach that carefully assembles the diarylamine core and the tertiary alcohol side chain. The choice of strategy depends on the availability of starting materials and the desired efficiency.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used for forming new carbon-carbon bonds, particularly in the synthesis of alcohols from carbonyl compounds. libretexts.orgyoutube.com The formation of the tertiary 2-phenyl-2-propanol (B165765) moiety is a classic example of this transformation. wikipedia.org

The general reaction involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of a ketone or ester. libretexts.orgmsu.edu For the synthesis of the 2-(2-(phenylamino)phenyl)propan-2-ol scaffold, a key step would be the reaction of an appropriately substituted phenyl organometallic reagent with acetone (B3395972).

Synthetic Strategy:

Formation of the Organometallic Reagent : An aryl halide, such as a protected 2-bromoaniline (B46623) or 2-bromo-N-phenylaniline, is reacted with a metal like magnesium (to form a Grignard reagent) or lithium. msu.edumt.com Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent. libretexts.org

Reaction with Acetone : The resulting organometallic compound is then added to acetone. The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon of acetone.

Workup : An acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.

A well-documented parallel synthesis is the creation of 2-phenyl-2-propanol via the Grignard reaction between phenylmagnesium bromide and acetone. wikipedia.orgchemicalbook.com This reaction serves as a reliable blueprint for constructing the propan-2-ol group on a substituted phenyl ring.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Phenyl Bromide, Acetone | Magnesium (Mg), Diethyl Ether | 2-Phenyl-2-propanol | Model reaction for tertiary alcohol formation |

| 2 | 2-Bromo-N-phenylaniline | Mg or n-BuLi, Acetone | 2-(2-(Phenylamino)phenyl)propan-2-ol | Targeted C-C bond formation |

This table illustrates a potential application of organometallic chemistry for the target synthesis.

The formation of the diarylamine (C-N) bond is another critical step. Modern synthetic chemistry offers several powerful methods for this transformation, which are generally more efficient and versatile than older techniques like the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most effective methods for forming C-N bonds. It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its high functional group tolerance and broad substrate scope.

Potential Application: A plausible route to 2-(2-(phenylamino)phenyl)propan-2-ol using this strategy would involve the coupling of 2-(2-bromophenyl)propan-2-ol (B1267433) with aniline (B41778), catalyzed by a palladium complex.

| Reaction | Aryl Halide | Amine | Catalyst/Ligand | Base | Product |

| Buchwald-Hartwig | 2-(2-Bromophenyl)propan-2-ol | Aniline | Pd(OAc)₂, BINAP | NaOt-Bu | 2-(2-(Phenylamino)phenyl)propan-2-ol |

This table outlines a hypothetical Buchwald-Hartwig amination for the final step of the synthesis.

Other strategies include nucleophilic aromatic substitution (SNA_r_), which is typically limited to aromatic rings activated by strong electron-withdrawing groups, and copper-catalyzed C-N coupling reactions (Ullmann-type reactions), which often require harsher conditions than their palladium-catalyzed counterparts.

Catalytic and Green Chemistry Innovations in 2-(2-(Phenylamino)phenyl)propan-2-ol Production

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes the use of solid acid catalysts like zeolites, which can replace hazardous and difficult-to-remove homogeneous catalysts. researchgate.net

Zeolites are crystalline aluminosilicates with a well-defined porous structure, which can provide shape selectivity and act as solid acid or base catalysts. scirp.orgresearchgate.net They are considered green catalysts because they are recyclable, non-corrosive, and can often be used in solvent-free conditions. scirp.org

While specific zeolite-catalyzed synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol is not prominently documented, the principles have been successfully applied to the synthesis of other amino alcohols. A notable example is the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates using Na-Y zeolite as a solid base catalyst. thieme-connect.com This reaction avoids the use of hazardous epoxides. thieme-connect.com The zeolite facilitates the nucleophilic attack of the amine on the carbonate, leading to the formation of the amino alcohol. thieme-connect.com

The catalytic activity of zeolites in such reactions depends on their pore size, structure, and the nature of their acidic or basic sites. scirp.orgresearchgate.net The shape-selective nature of zeolites can also influence the regioselectivity of the products. thieme-connect.com

| Aromatic Amine | Alkylene Carbonate | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Aniline | Propylene Carbonate | Na-Y Zeolite | 150 | 95 | thieme-connect.com |

| p-Toluidine | Propylene Carbonate | Na-Y Zeolite | 150 | 97 | thieme-connect.com |

| p-Anisidine | Propylene Carbonate | Na-Y Zeolite | 150 | 96 | thieme-connect.com |

| p-Chloroaniline | Propylene Carbonate | Na-Y Zeolite | 150 | 90 | thieme-connect.com |

Data from a study on the synthesis of β-amino alcohols using Na-Y zeolite, demonstrating the potential of this green catalytic approach. thieme-connect.com

Metal-Catalyzed Coupling Reactions for Aromatic Amino Alcohol Formation

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, including aromatic amino alcohols. These methods facilitate the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the backbone of the target compound.

Palladium (Pd) catalysis, in particular, has been effectively used for C(sp³)–H/N(sp²) cross-coupling reactions to produce tertiary arylamines. acs.org A reported system utilizing a palladium(II)/sulfoxide-oxazoline (SOX)/phosphoric acid catalyst enables the coupling of various arylamine nucleophiles with terminal olefins. acs.org This methodology provides a direct route to N-alkyl arylamines, which are crucial substructures, with high yields and selectivities. acs.org Mechanistic studies suggest that while a catalytically inactive bis(arylamine)·Pd(II) complex is the resting state, the SOX ligand establishes a dynamic equilibrium to generate the active catalyst, with phosphoric acid promoting the rate-determining allylic C–H cleavage step. acs.org

Nickel (Ni) catalysis offers another powerful strategy for the reductive coupling of aldehydes with protected amino-pentadienoates to form vicinal amino alcohol derivatives. acs.org A notable feature of this method is the high degree of regiochemical control, which can be directed by a VAPOL-derived phosphoramidite (B1245037) ligand. This ligand effectively reverts the typical regiochemical course of the reaction, leading to the desired anti-configured vic-aminoalcohols with high optical purity. The reaction proceeds efficiently using a bench-stable Ni(0) precatalyst. acs.org

Iridium (Ir) catalysts have been employed in hydrogen auto-transfer processes, which directly convert primary alcohols into vicinal amino alcohols. nih.gov This enantioselective carbonyl reductive coupling involves phthalimido-allene and primary alcohols, proceeding through (α-amino)allyliridium-aldehyde intermediates to yield products with high regio-, anti-diastereo-, and enantioselectivity. nih.gov

Table 1: Overview of Metal-Catalyzed Reactions for Amino Alcohol Synthesis

| Catalyst System | Reaction Type | Key Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Palladium(II)/SOX/Phosphoric Acid | C(sp³)–H/N(sp²) Cross-Coupling | Arylamines, Terminal Olefins | Tertiary Arylamines | acs.org |

| Nickel(0)/Phosphoramidite Ligand | Reductive Carbonyl Coupling | Aldehydes, Amino-pentadienoates | Vicinal Amino Alcohols | acs.org |

| Iridium/Phthalimido-allene | Hydrogen Auto-Transfer | Primary Alcohols | Vicinal Amino Alcohols | nih.gov |

| Copper(I) | Asymmetric Propargylic Substitution | Alkynyl Oxetanes, Amines | Chiral γ-Amino Alcohols | nih.govresearchgate.net |

Continuous Flow Methodologies for Enhanced Efficiency

Continuous flow chemistry has emerged as a highly efficient alternative to traditional batch processing for the synthesis of amino alcohols. mdpi.comrsc.org This technology utilizes microreactors and flow systems to provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to increased reaction efficiency, higher yields, and improved safety. mdpi.comgoogle.com

A prominent application of this methodology is the ring-opening of epoxides with amines, a classic route to β-amino alcohols. mdpi.comgoogle.com In one example, a continuous-flow system catalyzed by lipase (B570770) TL IM from Thermomyces lanuginosus was developed for this transformation. mdpi.com The biocatalyst, combined with the flow reactor, enabled the synthesis of 18 different β-amino alcohols under mild conditions (35 °C) with a short residence time of just 20 minutes. mdpi.com This approach highlights the synergy between biocatalysis and flow technology for sustainable chemical production.

Modular flow systems have also been designed for the convergent synthesis of vicinal amino alcohols. rsc.org These systems can integrate several reaction modules, such as biphasic oxidation, Corey–Chaykovsky epoxidation, phenol (B47542) alkylation, and epoxide aminolysis, into a single continuous process. rsc.org This allows for the production of pharmaceutically relevant compounds from simple starting materials like phenols or benzyl (B1604629) alcohols without the need for intermediate purification steps. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow for β-Amino Alcohol Synthesis

| Parameter | Batch Process (Typical) | Continuous Flow Process | Ref. |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes (e.g., 20 min) | mdpi.comgoogle.com |

| Temperature | Often elevated (e.g., >100 °C) | Mild (e.g., 35 °C) | mdpi.comgoogle.com |

| Scalability | Limited by reactor size | Easily scalable by extending run time | google.com |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient | mdpi.com |

| Safety | Handling of large reagent volumes | Small reaction volumes, enhanced control | google.com |

Photocatalytic Approaches to Amino Alcohol Frameworks

Visible-light photocatalysis represents a modern, sustainable approach to organic synthesis, enabling reactions under mild conditions by harnessing light energy. nih.gov This strategy has been successfully applied to the construction of amino alcohol frameworks.

One notable method involves the photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones. rsc.org This reaction proceeds in water at room temperature, using visible light to generate α-amino radicals from readily available amino acid precursors. These radicals then add to carbonyl compounds to form a variety of 1,2-amino alcohols. The protocol is characterized by its broad substrate scope and amenability to gram-scale synthesis. rsc.org

Energy transfer (EnT) photocatalysis has been utilized to access γ-amino alcohols, which are less common than their 1,2-counterparts. nih.gov This method employs bench-stable bifunctional reagents that, upon photoexcitation, undergo N–O bond homolysis. The resulting radicals can then engage with feedstock alkenes in a process involving a radical Brook rearrangement to furnish 1,3-amino alcohols in a one-pot protocol. nih.gov

The integration of photocatalysis with other catalytic disciplines, such as biocatalysis and metal catalysis, offers further opportunities for creating enantioenriched alcohols and amines. researchgate.net These hybrid systems can combine the unique reactivity of photocatalysis with the high stereoselectivity of enzymes or chiral metal complexes to achieve sophisticated molecular transformations. researchgate.net

Table 3: Selected Photocatalytic Methods for Amino Alcohol Synthesis

| Catalytic System | Reaction Type | Key Substrates | Product Type | Ref. |

|---|---|---|---|---|

| Visible-light Photoredox Catalyst | Decarboxylative Radical Coupling | N-aryl amino acids, Aldehydes/Ketones | 1,2-Amino Alcohols | rsc.org |

| Energy Transfer (EnT) Photocatalyst | N–O Bond Homolysis/Radical Rearrangement | Alkenes, Bifunctional N-O Reagents | γ-Amino Alcohols | nih.gov |

Enantioselective Synthesis of Chiral Analogs of 2-(2-(Phenylamino)phenyl)propan-2-ol

The synthesis of specific enantiomers of chiral molecules is of paramount importance, particularly in pharmacology, where different stereoisomers can exhibit vastly different biological activities. Several catalytic asymmetric methods have been developed to produce chiral analogs of amino alcohols with high enantiopurity.

Copper (Cu)-catalyzed asymmetric propargylic substitution (APS) has emerged as a robust method for creating chiral γ-amino alcohols that feature sterically congested tertiary carbon stereocenters. nih.govresearchgate.net In this approach, alkyne-functionalized oxetanes are reacted with amine reagents in the presence of a chiral copper catalyst, yielding structurally diverse products with high enantioselectivity. researchgate.net

The enantioselective addition of organozinc reagents to aldehydes, catalyzed by chiral ligands, is a well-established method for creating chiral alcohols. mdpi.com Specifically, the addition of phenylethynylzinc to various aldehydes has been achieved with high yields (up to 96%) and excellent enantioselectivities (up to 98% ee) using chiral cyclopropane-based amino alcohol ligands. The resulting chiral propargylic alcohols are versatile intermediates that can be further elaborated into chiral amino alcohols. mdpi.com

As mentioned previously, nickel-catalyzed reductive coupling can be rendered highly enantioselective. acs.org The use of a VAPOL-derived phosphoramidite ligand is crucial for achieving high optical purity in the formation of anti-configured vic-aminoalcohol derivatives from aldehydes and carbamate-protected 5-amino-2,4-pentadienoates. acs.org

Table 4: Enantioselective Methods for Chiral Amino Alcohol Precursors and Analogs

| Metal/Catalyst | Chiral Ligand/Auxiliary | Reaction Type | Product | Enantiomeric Excess (% ee) | Ref. |

|---|---|---|---|---|---|

| Copper | Chiral Phosphine/Amine Ligands | Asymmetric Propargylic Substitution | γ-Amino Alcohols | Up to 97:3 er | nih.govresearchgate.net |

| Zinc | Cyclopropane-based Amino Alcohol | Phenylethynylzinc Addition | Propargylic Alcohols | Up to 98% | mdpi.com |

| Nickel | VAPOL-derived Phosphoramidite | Reductive Coupling | Vicinal Amino Alcohols | Not specified | acs.org |

Reactivity and Reaction Mechanisms of 2 2 Phenylamino Phenyl Propan 2 Ol

Transformations Involving the Phenylamino (B1219803) Group

The phenylamino group (-NH-Ph) contains a nitrogen atom with a lone pair of electrons, rendering it both basic and nucleophilic.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with a variety of electrophiles. However, its nucleophilicity is somewhat attenuated compared to a simple alkylamine because the lone pair is partially delocalized into the attached phenyl ring through resonance.

Potential reactions at the nitrogen center include:

N-Alkylation: Reaction with alkyl halides can introduce an alkyl group onto the nitrogen atom, forming a tertiary amine.

N-Acylation: Treatment with acyl chlorides or acid anhydrides would yield the corresponding N-acyl derivative (an amide).

Basicity: As a weak base, the nitrogen can be protonated by strong acids, forming an ammonium (B1175870) salt.

Furthermore, the phenylamino group is a powerful activating group in electrophilic aromatic substitution (EAS). It strongly directs incoming electrophiles to the ortho and para positions of the phenyl ring to which it is attached.

The bond between the nitrogen atom and the phenyl ring (the N-Aryl linkage) is robust. Cleavage of this bond is generally difficult and requires specific and often harsh conditions, such as high-pressure catalytic hydrogenolysis. For most synthetic transformations, this bond remains intact.

Intramolecular Cyclization and Rearrangement Processes

One of the most significant reactions of 2-(2-(phenylamino)phenyl)propan-2-ol is its acid-catalyzed intramolecular cyclization to form a 9,9-dimethylacridine scaffold. researchgate.netnih.gov This transformation is a powerful method for constructing the valuable acridine (B1665455) heterocyclic system.

The reaction mechanism is a direct extension of the dehydration process described in section 3.1.1. It proceeds via an intramolecular electrophilic aromatic substitution (SEAr) pathway.

Carbocation Formation: As in the dehydration reaction, the process begins with the acid-catalyzed loss of water from the tertiary alcohol to generate the stable tertiary carbocation.

Intramolecular Electrophilic Attack: Instead of a base abstracting a proton to form an alkene, the carbocation acts as a potent electrophile. It is perfectly positioned to be attacked by the electron-rich phenyl ring of the neighboring phenylamino group. The attack occurs at the ortho position relative to the amino group, which is highly activated.

Aromatization: The resulting intermediate, a protonated acridine system, loses a proton (H+) to a weak base in the mixture. This step re-establishes the aromaticity of the ring system, yielding the thermodynamically stable 9,9-dimethylacridine product.

This cyclization is a type of Friedel-Crafts alkylation reaction, where the alcohol, upon conversion to a carbocation, serves as the alkylating agent for the intramolecular process. The synthesis of acridines through such cyclization cascades is a well-established strategy in organic chemistry. nih.govrsc.org

| Starting Moiety | Reagent/Condition | Key Intermediate | Product Type | Reference |

| Tertiary Alcohol | Acid (H⁺) | Tertiary Carbocation | Alkene (Elimination) | libretexts.org |

| Tertiary Alcohol & Phenylamino | Acid (H⁺) | Tertiary Carbocation | 9,9-Dimethylacridine (Intramolecular Cyclization) | researchgate.netnih.gov |

Formation of Heterocyclic Ring Systems from 2-(2-(Phenylamino)phenyl)propan-2-ol

The structure of 2-(2-(Phenylamino)phenyl)propan-2-ol contains the necessary functionalities for intramolecular cyclization to form various heterocyclic ring systems. The tertiary alcohol can act as a precursor to a carbocation, which can then undergo electrophilic aromatic substitution on one of the adjacent phenyl rings.

One of the most probable transformations is the acid-catalyzed intramolecular cyclization to form a 9,9-dimethylacridan derivative. The general mechanism for this type of reaction, known as the Bernthsen acridine synthesis, typically involves the condensation of a diarylamine with a carboxylic acid or a related derivative in the presence of a strong acid catalyst like zinc chloride or polyphosphoric acid. In the case of 2-(2-(Phenylamino)phenyl)propan-2-ol, the tertiary alcohol can be protonated under acidic conditions, followed by the loss of a water molecule to generate a stable tertiary carbocation. This carbocation can then attack the ortho position of the adjacent phenyl ring, leading to the formation of the acridan skeleton.

Plausible Mechanism for Acridan Formation:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the tertiary alcohol attacks a proton (H+) from an acid catalyst.

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in the formation of a tertiary carbocation. The stability of this carbocation is enhanced by resonance with the adjacent phenyl ring.

Intramolecular electrophilic aromatic substitution: The carbocation acts as an electrophile and attacks the electron-rich ortho position of the second phenyl ring of the diphenylamine (B1679370) moiety.

Deprotonation: A base removes a proton from the attacked aromatic ring, restoring its aromaticity and yielding the final 9,9-dimethylacridan product.

The general reaction scheme is depicted below:

| Step | Description | Intermediate/Product |

| 1 | Protonation of alcohol | Protonated alcohol |

| 2 | Loss of water | Tertiary carbocation |

| 3 | Intramolecular attack | Cyclized intermediate |

| 4 | Deprotonation | 9,9-Dimethylacridan |

Exploration of Radical and Ionic Reaction Pathways

Beyond the formation of heterocyclic systems through ionic pathways, the reactivity of 2-(2-(Phenylamino)phenyl)propan-2-ol can also be explored through other radical and ionic mechanisms.

Ionic Reaction Pathways:

A key potential ionic reaction is the Friedel-Crafts alkylation . wikipedia.orgmt.comchemistrysteps.com In the presence of a Lewis acid, the tertiary alcohol can be converted into a carbocation, which can then alkylate other aromatic compounds present in the reaction mixture. This intermolecular reaction would compete with the intramolecular cyclization described above. The outcome would largely depend on the reaction conditions, such as the concentration of the substrate and the nature of the Lewis acid catalyst.

Furthermore, under strongly acidic conditions and at elevated temperatures, the diphenylamine bridge itself could undergo rearrangement or cleavage, leading to a more complex mixture of products.

Radical Reaction Pathways:

The exploration of radical pathways for 2-(2-(Phenylamino)phenyl)propan-2-ol is more speculative without specific experimental data. However, certain conditions could favor radical-mediated transformations. For instance, in the presence of a radical initiator, the tertiary C-H bonds of the methyl groups or the N-H bond of the amine could be susceptible to hydrogen atom abstraction.

A hypothetical radical cyclization could be initiated by the formation of a nitrogen-centered radical on the diphenylamine moiety. This could potentially be achieved through oxidation of the amine. The resulting aminyl radical could then, in principle, attack one of the phenyl rings. However, such intramolecular radical aromatic substitutions are generally less facile than their electrophilic counterparts.

Another possibility involves the generation of a radical at the tertiary carbon position. Homolytic cleavage of the C-O bond is unlikely due to its high bond dissociation energy. However, if a radical were to be generated at this position through an alternative pathway, it could potentially undergo addition to one of the aromatic rings.

Detailed research findings on the specific radical and ionic reaction pathways of 2-(2-(Phenylamino)phenyl)propan-2-ol are not currently available. The reaction pathways discussed are based on the known reactivity of the functional groups present in the molecule. Further experimental investigation is required to fully elucidate the rich and complex chemistry of this compound.

Derivatization and Analog Synthesis from 2 2 Phenylamino Phenyl Propan 2 Ol

Strategic Modifications of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of 2-(2-(phenylamino)phenyl)propan-2-ol is a prime site for strategic modifications. Although tertiary alcohols are generally less reactive than primary or secondary alcohols, they can undergo several key transformations.

Esterification: The conversion of the tertiary hydroxyl group to an ester is a common strategy to mask the polar hydroxyl group, which can influence properties such as lipophilicity and metabolic stability. The esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination reactions. However, methods using acid chlorides or anhydrides under basic conditions, or specialized coupling agents, can facilitate this transformation. For instance, reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) can yield the corresponding ester.

Etherification: Formation of ethers from tertiary alcohols, such as through a Williamson ether synthesis, is generally not feasible due to the high propensity for elimination reactions under basic conditions. However, under acidic conditions, reaction with another alcohol could potentially lead to an ether, though this is often complicated by carbocation rearrangements and elimination.

Substitution Reactions: The hydroxyl group can be replaced by other functional groups. For example, tertiary benzyl (B1604629) alcohols can be converted into vicinal halo-substituted derivatives using N-halosuccinimides (NCS for chlorination, NBS for bromination) in aqueous media. mdpi.com This reaction proceeds via a pathway that involves the formation of a halohydrin.

Dehydration: Treatment with strong acids can lead to the dehydration of the tertiary alcohol, forming an alkene. This elimination reaction is a common pathway for tertiary alcohols and is facilitated by the stability of the resulting tertiary carbocation intermediate. solubilityofthings.com

| Modification Type | Reagents and Conditions | Potential Product | Purpose of Modification |

|---|---|---|---|

| Esterification | Acyl chloride, pyridine | Ester derivative | Increase lipophilicity, prodrug strategy |

| Halogenation | N-Halosuccinimide (NCS, NBS), aqueous media | Vicinal halohydrin | Introduce a reactive handle for further synthesis |

| Dehydration | Strong acid (e.g., H₂SO₄), heat | Alkene derivative | Alter scaffold geometry and electronics |

Functionalization of the Phenylamino (B1219803) Moiety

The secondary amine of the phenylamino group is another key site for derivatization, allowing for the introduction of a wide variety of substituents.

Acylation: The nitrogen atom can be readily acylated using acid chlorides or anhydrides to form amides. This transformation can significantly alter the electronic properties of the nitrogen and its ability to participate in hydrogen bonding. For example, reacting 2-(2-(phenylamino)phenyl)propan-2-ol with an appropriate acid chloride in the presence of a base would yield the corresponding N-acyl derivative.

Alkylation: N-alkylation can be achieved by reacting the compound with alkyl halides. This introduces an alkyl group on the nitrogen, converting the secondary amine into a tertiary amine. This modification can impact the basicity and steric profile of the molecule.

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce further aryl or heteroaryl substituents on the nitrogen atom, creating more complex triarylamine structures.

| Modification Type | General Reagents | Potential Product Class | Impact on Properties |

|---|---|---|---|

| N-Acylation | Acyl chlorides, Anhydrides | N-Aryl amides | Modulates electronic properties, hydrogen bonding capacity |

| N-Alkylation | Alkyl halides, Base | Tertiary amines | Increases steric bulk, alters basicity |

| N-Arylation | Aryl halides, Palladium catalyst, Base | Triarylamines | Extends aromatic system, introduces diverse substituents |

Systematic Introduction of Substituents on the Aromatic Ring Systems

Introducing substituents onto the two phenyl rings of the core structure allows for fine-tuning of the molecule's properties through steric and electronic effects. Standard aromatic substitution reactions can be employed, although the existing amino and alkyl groups will direct the position of new substituents.

Electrophilic Aromatic Substitution: The phenylamino group is an activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur primarily at the positions ortho and para to the amino group on that ring. The other phenyl ring, being less activated, would react under more forcing conditions.

Nucleophilic Aromatic Substitution: If a phenyl ring is modified to contain a strong electron-withdrawing group (like a nitro group) and a good leaving group, it can undergo nucleophilic aromatic substitution.

Cross-Coupling Reactions: For more precise control over the position of substitution, modern cross-coupling reactions are invaluable. If a halogen atom is first introduced onto one of the rings, Suzuki, Stille, Sonogashira, or Heck reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at that specific position.

Synthesis and Isolation of Stereoisomeric Analogs

The parent compound, 2-(2-(phenylamino)phenyl)propan-2-ol, is achiral. However, chiral analogs can be synthesized by introducing one or more stereocenters into the molecule. This is a critical step for exploring the three-dimensional structural requirements of biological targets.

Introduction of Chirality: A chiral center can be introduced by modifying the propan-2-ol side chain. For example, reduction of a ketone precursor could lead to a secondary alcohol, or asymmetric synthesis could produce chiral amines or alcohols. The synthesis of related chiral compounds like 2-amino-1-phenyl-1-propanol often involves reductive amination of a chiral ketone precursor. researchgate.net Biocatalytic methods, using enzymes like alcohol dehydrogenases or transaminases, are powerful tools for achieving high enantioselectivity in the synthesis of chiral alcohols and amines. mtak.hunih.gov

Stereoselective Synthesis: To control the stereochemistry of the newly formed centers, stereoselective synthetic methods are employed. These can include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions where an existing stereocenter directs the formation of a new one. For instance, the synthesis of specific stereoisomers of phenylpropanolamines has been achieved with high optical purity using multi-enzymatic cascade reactions. nih.gov

Isolation of Stereoisomers: If a racemic or diastereomeric mixture is synthesized, the individual stereoisomers can be separated. This is commonly done by chiral chromatography (using a chiral stationary phase) or by classical resolution, which involves reacting the mixture with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Design and Synthesis of Bioisosteric Replacements for Enhanced Molecular Properties

Bioisosterism, the strategy of replacing a functional group or moiety with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing molecular properties. acs.orgebi.ac.uknih.gov The phenyl rings in 2-(2-(phenylamino)phenyl)propan-2-ol are prime candidates for bioisosteric replacement to improve characteristics like solubility, metabolic stability, and lipophilicity. acs.orgnih.gov

Aromatic Bioisosteres: One or both phenyl rings can be replaced with other aromatic systems.

Heteroaromatic Rings: Replacing a phenyl ring with a pyridine, pyrimidine, thiophene, or other heteroaromatic ring can introduce polar atoms that can act as hydrogen bond acceptors, potentially improving solubility and modulating target interactions.

Altered Phenyl Rings: Introducing fluorine atoms to a phenyl ring can alter its electronic properties and block sites of metabolism without significantly increasing its size.

Non-Classical, Saturated Bioisosteres: A modern strategy to "escape from flatland" involves replacing flat aromatic rings with three-dimensional saturated structures. chemrxiv.org This can lead to significant improvements in physicochemical properties. acs.orgnih.gov

Bicyclo[1.1.1]pentane (BCP): BCP is a popular non-classical bioisostere that mimics the para-substituted phenyl ring, maintaining a similar exit vector for substituents while being fully saturated. tandfonline.com

Cubane: Cubane can also serve as a phenyl ring mimic, offering a rigid scaffold with different substitution patterns. tandfonline.com

Bicyclo[2.2.2]octane (BCO): BCO is another saturated, rigid scaffold used to replace phenyl rings. tandfonline.com

Oxygen-containing Scaffolds: Structures like 2-oxabicyclo[2.1.1]hexane have been developed as water-soluble bioisosteres for the ortho-substituted phenyl ring, demonstrating the potential to dramatically increase aqueous solubility. chemrxiv.orgenamine.net

The choice of a specific bioisostere depends on the desired vector and distance between connection points, as well as the targeted property improvements. acs.orgtandfonline.com

| Bioisostere Class | Example | Potential Property Enhancement |

|---|---|---|

| Heteroaromatic Rings | Pyridine, Thiophene | Improved solubility, introduction of H-bond acceptors |

| Saturated (Non-Classical) Rings | Bicyclo[1.1.1]pentane (BCP) | Improved metabolic stability and solubility, reduced lipophilicity |

| Cubane | Rigid scaffold, novel 3D shape | |

| Bicyclo[2.2.2]octane (BCO) | Increased sp³ character, improved physicochemical properties | |

| 2-Oxabicyclo[2.1.1]hexane | Increased aqueous solubility |

Computational and Theoretical Studies of 2 2 Phenylamino Phenyl Propan 2 Ol and Its Analogs

Quantum Chemical Calculations for Conformational Analysis and Molecular Stability

Quantum chemical calculations are fundamental in determining the three-dimensional structure and stability of molecules. nii.ac.jpspringernature.com Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to explore the potential energy surface of a molecule to identify its stable conformers. nih.gov For analogs of 2-(2-(Phenylamino)phenyl)propan-2-ol, this involves calculating the energies of various spatial arrangements (conformations) that arise from the rotation around single bonds.

Table 1: Hypothetical Relative Energies of 2-(2-(Phenylamino)phenyl)propan-2-ol Conformers This table is illustrative and shows the type of data generated from conformational analysis.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 60° | 0.00 | 75.1 |

| B | 180° | 1.50 | 10.2 |

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. nih.govphyschemres.org By calculating the electron density, DFT can provide valuable information about a molecule's behavior in chemical reactions. Functionals like B3LYP are often used to optimize molecular geometries and predict various properties. nih.govresearchgate.net

DFT calculations are instrumental in mapping out reaction pathways and understanding chemical mechanisms. By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. nih.gov For analogs of 2-(2-(Phenylamino)phenyl)propan-2-ol, DFT could be used to study mechanisms such as oxidation, cyclization, or other metabolic transformations. For example, studies on other complex molecules have successfully used DFT to determine the barrier heights for tautomerization processes, providing insight into their kinetic stability. nih.gov Similarly, reactive molecular dynamics simulations, a related computational tool, have been used to detail the initial decomposition steps in complex organic molecules by identifying bond cleavage and isomerization pathways. nih.gov

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.netasianpubs.org This analysis can predict the most likely sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity with other chemical species. mdpi.com

Table 2: Calculated Frontier Orbital Energies for Phenylpropanol Analogs This table presents typical data obtained from DFT calculations for molecular analogs.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analog A | -5.89 | -1.23 | 4.66 |

| Analog B | -6.12 | -1.15 | 4.97 |

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.com This technique is particularly useful for studying how a molecule like 2-(2-(Phenylamino)phenyl)propan-2-ol interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov MD simulations can reveal details about intramolecular hydrogen bonding, conformational changes in solution, and the formation of intermolecular complexes. mdpi.com By simulating the molecule in a lipid bilayer, for instance, researchers can predict its ability to cross cell membranes, a key factor in drug design. mdpi.com These simulations offer a bridge between static quantum chemical models and the dynamic behavior of molecules in a realistic biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov In a QSAR study, various molecular descriptors (physicochemical properties derived from the molecular structure) are calculated for a set of molecules with known activities. mdpi.com These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. nih.govresearchgate.net For analogs of 2-(2-(Phenylamino)phenyl)propan-2-ol, QSAR models could be developed to predict potential activities such as anti-inflammatory, antimicrobial, or hypolipidemic effects, based on studies of similar compound series. researchgate.netnih.gov The resulting models can guide the design of new analogs with potentially enhanced biological profiles. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Wiener index |

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. researchgate.net Docking algorithms place the ligand (e.g., 2-(2-(Phenylamino)phenyl)propan-2-ol) into the binding site of a protein and calculate a score that estimates the binding affinity. researchgate.net The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. researchgate.net When applied on a large scale to screen extensive compound libraries against a specific target, this process is known as virtual screening. This approach can efficiently identify promising candidates for further experimental validation. nih.gov

Table 4: Illustrative Molecular Docking Results for a Phenylpropanol Analog This table is a hypothetical representation of typical docking simulation output.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Hydroxylase | -8.5 | His361, His336 | Hydrogen Bond, Pi-Pi Stacking |

| D3 Receptor | -7.9 | Asp110, Ile183 | Hydrogen Bond, Salt Bridge |

Biological Activity and Molecular Mechanisms of 2 2 Phenylamino Phenyl Propan 2 Ol and Its Derivatives Strictly in Vitro and in Silico

In Vitro Enzyme Inhibition and Activation Studies at the Molecular Level

Derivatives sharing the core phenylamino (B1219803) scaffold have demonstrated notable activity as modulators of various enzymes. These studies are crucial for identifying potential therapeutic applications by pinpointing specific molecular targets.

For instance, a series of novel phenylamino quinazolinone derivatives were designed and synthesized as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov In vitro colorimetric assays revealed that several of these compounds exhibited moderate to excellent inhibition of tyrosinase. One of the most potent derivatives, featuring a 2,4-dimethoxyphenyl substitution, demonstrated significantly stronger inhibition compared to the standard inhibitor, kojic acid. nih.gov Kinetic analysis of this compound identified it as a competitive-type inhibitor. nih.gov

In another study, N-2-(phenylamino) benzamide (B126) derivatives were developed as potential anti-glioblastoma agents. These compounds were designed based on the structure of 1,5-naphthyridine (B1222797) derivatives, which are known Topoisomerase I (Topo I) inhibitors. The resulting benzamide derivatives were found to be effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often implicated in inflammation and cancer progression. nih.gov This dual inhibition profile highlights the potential for developing multi-target agents from this chemical class.

The table below summarizes the in vitro enzyme inhibitory activities of selected derivatives.

| Compound Class | Target Enzyme | Key Derivative/Substitution | IC50 Value (µM) | Reference |

| Phenylamino Quinazolinones | Tyrosinase | 2,4-dimethoxyphenyl (9r) | 17.02 ± 1.66 | nih.gov |

| N-2-(phenylamino) benzamides | COX-2 | Compound I-1 | 33.61 ± 1.15 | nih.gov |

| N-2-(phenylamino) benzamides | COX-2 | Compound I-8 | 45.01 ± 2.37 | nih.gov |

| Phenylamino Quinazolinones | Tyrosinase | Kojic Acid (Standard) | 27.56 ± 1.27 | nih.gov |

Receptor Binding Profiling and Ligand-Target Interaction Analysis

Understanding how a compound binds to its molecular target is fundamental to drug design. In silico molecular docking and receptor binding assays are powerful tools for this purpose. Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and energy. mdpi.comresearchgate.net

For phenylamino quinazolinone derivatives targeting tyrosinase, molecular docking suggested that the compounds fit properly within the enzyme's active site. nih.gov The analysis indicated that the amino methylene (B1212753) 1,2,3-triazole linker portion of the molecule filled the active site, while the dinitrophenyl amine moiety contributed to a tighter binding, explaining the observed inhibitory activity. nih.gov Similarly, docking studies of 2,3-disubstituted quinazolinone derivatives against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, predicted high binding affinity, particularly for the 2-phenyl series, which was attributed to increased hydrophobic interactions within the binding site. dovepress.com

While specific receptor binding profiles for 2-(2-(phenylamino)phenyl)propan-2-ol are not extensively documented, studies on analogous structures provide valuable insights. For example, derivatives of 2-amino-4-phenyl quinoline (B57606) have shown a distinct preference for α2-adrenoceptors. nih.gov Other related structures, such as N-2-methoxybenzyl (NBOMe) derivatives of phenethylamines, exhibit potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as adrenergic α1 receptors. nih.gov These findings suggest that the phenylamino scaffold can be adapted to target a range of G-protein coupled receptors.

The interaction between a ligand and its target protein can be characterized by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and salt bridges. Computational tools like the Protein-Ligand Interaction Profiler (PLIP) can analyze these interactions in detail, revealing how inhibitors mimic the natural binding partners of a protein. biorxiv.org For example, inhibitors of protein-protein interactions often work by replicating key hydrophobic and hydrogen bonding patterns of the native protein partner. biorxiv.org

Investigation of Cellular Pathway Modulation in Controlled Cell Systems

Beyond direct enzyme or receptor interaction, it is essential to understand how these compounds affect broader cellular signaling pathways. In vitro studies using controlled cell systems allow for the detailed investigation of these downstream effects.

N-2-(phenylamino) benzamide derivatives, identified as COX-2 and potential Topo I inhibitors, have been shown to modulate key pathways involved in cancer progression in glioma cell lines. nih.gov Treatment with a lead compound from this series resulted in higher anti-proliferation, anti-migration, and anti-invasion effects compared to its parent compound. nih.gov Mechanistically, this compound was found to downregulate the expression and activity of several critical signaling molecules, including prostaglandin (B15479496) E2 (PGE2), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9). nih.gov It also suppressed the activation of STAT3, a key transcription factor in cell survival and proliferation, and upregulated E-cadherin, a protein crucial for maintaining cell-cell adhesion and suppressing metastasis. nih.gov These findings demonstrate the ability of this class of compounds to interfere with multiple oncogenic pathways.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, researchers can identify the chemical moieties responsible for its potency and selectivity.

For derivatives of 2-phenylaminophenylacetic acid, a scaffold found in NSAIDs like diclofenac, quantitative SAR (QSAR) analysis revealed that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters for cyclooxygenase (COX) inhibitory activity. researchgate.net Further studies showed that a methyl group on the phenylacetic acid ring is required for COX-2 selectivity, while the nature and position of substituents on the aniline (B41778) ring determine the potency of COX inhibition. researchgate.net

In the case of phenylamino quinazolinone derivatives as tyrosinase inhibitors, SAR analysis provided several key insights. nih.gov

Hydrophobicity: The presence of bulky, hydrophobic alkyl groups, such as a 2,4-dimethylphenyl substitution, was found to facilitate enzyme binding and enhance inhibitory activity. nih.gov

Electronic Effects: Substitution with multiple electron-donating groups, as seen in the 2,4-dimethoxyphenyl derivative, appeared to stabilize interactions with binding residues in the enzyme's active site, leading to the strongest inhibition in the series. nih.gov

Linker Length: Increasing the length of the linker between key pharmacophoric features was also beneficial for tyrosinase inhibition. nih.gov

These SAR findings provide a rational basis for the future design and optimization of more potent and selective inhibitors based on the phenylamino scaffold.

Identification of Novel Molecular Targets Based on Compound Structural Features

The structural features of 2-(2-(phenylamino)phenyl)propan-2-ol and its derivatives suggest the potential for interaction with a variety of biological targets beyond those already identified. Modern computational approaches play a significant role in predicting these novel interactions, a process often referred to as target fishing or de-orphaning.

One such method involves screening compound structures against large databases of protein targets using molecular docking simulations. nih.gov This allows for the virtual testing of a single compound against thousands of potential binding sites to identify those with the highest predicted affinity.

Another powerful in silico strategy is ligand-based target prediction. This approach compares the 2D or 3D structure of a query molecule to a database of ligands with known biological targets. nih.gov If the query compound shows significant structural similarity to a ligand known to bind a particular protein, that protein is identified as a potential target. nih.gov This method is rapid and can be scaled for high-throughput analysis, making it valuable for identifying potential off-target effects or for drug repositioning efforts. nih.gov Pharmacophore-based screening, which focuses on the specific 3D arrangement of essential interaction features, can further refine these predictions and help in the design of new agents targeting specific protein families. nih.gov Given the versatile nature of the phenylamino scaffold, these computational methods could be instrumental in uncovering novel molecular targets for this class of compounds.

Advanced Analytical Characterization Techniques in Research on 2 2 Phenylamino Phenyl Propan 2 Ol

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for identifying trace-level impurities. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For 2-(2-(phenylamino)phenyl)propan-2-ol (molecular formula C₁₅H₁₇NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass (227.1310 Da). This high level of accuracy is crucial for confirming the identity of the synthesized target compound.

In mechanistic studies, HRMS can help identify reaction intermediates or byproducts, providing evidence for proposed reaction pathways. In impurity profiling, its high resolution and sensitivity allow for the detection and identification of process-related impurities or degradation products, which is critical for ensuring the quality and purity of the final compound.

Predicted Fragmentation Pattern: Upon ionization in a mass spectrometer, 2-(2-(phenylamino)phenyl)propan-2-ol would likely undergo characteristic fragmentation. Key predicted fragmentation pathways include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z ≈ 212.

Loss of water (-H₂O): A common fragmentation for alcohols, leading to a fragment at m/z ≈ 209.

Cleavage of the C-C bond adjacent to the tertiary alcohol, leading to the loss of an acetone (B3395972) molecule or a propan-2-ol fragment.

Fission of the phenylamino-phenyl bond.

To illustrate, the mass spectrum of the related compound N-phenylanthranilic acid shows a molecular ion peak and characteristic fragments from the loss of -OH and -COOH groups. spectrabase.com Similarly, the spectrum of 2-phenylpropan-2-ol would show a prominent peak corresponding to the loss of a methyl group. docbrown.info

Interactive Table: Predicted Major HRMS Fragments for C₁₅H₁₇NO

| Fragment Ion | Proposed Loss | Calculated Exact Mass (Da) |

| [C₁₅H₁₇NO]⁺ | Molecular Ion | 227.1310 |

| [C₁₄H₁₄NO]⁺ | Loss of CH₃ | 212.1075 |

| [C₁₅H₁₅N]⁺ | Loss of H₂O | 209.1204 |

| [C₁₂H₁₀N]⁺ | Loss of C₃H₇O | 168.0813 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(2-(phenylamino)phenyl)propan-2-ol, ¹H and ¹³C NMR spectra would confirm the presence of all key functional groups.

¹H NMR: Would show distinct signals for the aromatic protons on both phenyl rings, the N-H proton, the O-H proton, and the two equivalent methyl groups. The integration of these signals would confirm the proton count in each environment.

¹³C NMR: Would reveal the number of unique carbon environments, including signals for the quaternary carbon of the propan-2-ol group, the aromatic carbons, and the methyl carbons.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2-(2-(Phenylamino)phenyl)propan-2-ol

| Proton Type | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Methyl Protons (-CH₃) | 1.5 - 1.7 | Singlet (s) |

| Aromatic Protons (Ar-H) | 6.8 - 7.5 | Multiplets (m) |

| Amine Proton (N-H) | 8.5 - 9.5 | Broad Singlet (br s) |

| Hydroxyl Proton (O-H) | ~2.0 (variable) | Singlet (s) |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 2-(2-(Phenylamino)phenyl)propan-2-ol

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl Carbons (-CH₃) | 25 - 35 |

| Quaternary Carbon (C-OH) | 70 - 80 |

| Aromatic Carbons (Ar-C) | 115 - 150 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with very high precision.

For 2-(2-(phenylamino)phenyl)propan-2-ol, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular structure. This technique would provide precise data on the dihedral angle between the two phenyl rings, which is influenced by steric hindrance and potential intramolecular hydrogen bonding between the N-H or O-H groups and adjacent atoms. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. Although the target molecule is not chiral, X-ray crystallography is the gold standard for determining absolute configuration in chiral molecules. A study on the related compound 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile successfully used this method to determine the dihedral angles between phenyl rings and analyze stabilizing hydrogen bonds in the crystal lattice. researchgate.net

Interactive Table: Illustrative Crystallographic Data Parameters

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |

Spectroscopic Methods for Reaction Monitoring and Intermediate Detection (e.g., UV-Vis, FT-IR/Raman)

Spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are valuable for monitoring reaction progress and identifying key functional groups.

FT-IR/Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for identifying specific functional groups. In the synthesis of 2-(2-(phenylamino)phenyl)propan-2-ol from a precursor like methyl 2-(phenylamino)benzoate, FT-IR can monitor the disappearance of the ester carbonyl (C=O) stretch (typically ~1700 cm⁻¹) and the appearance of the broad O-H stretch of the tertiary alcohol (typically ~3200-3600 cm⁻¹). nih.govchemicalbook.com The N-H stretch (~3300-3500 cm⁻¹) would be present in both reactant and product.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended conjugation involving the two phenyl rings and the nitrogen lone pair in 2-(2-(phenylamino)phenyl)propan-2-ol would result in characteristic absorption bands. Changes in the position or intensity of these bands can be used to monitor reactions that alter the conjugated system, allowing for real-time tracking of reaction kinetics.

Interactive Table: Key FT-IR Vibrational Frequencies for 2-(2-(Phenylamino)phenyl)propan-2-ol

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |

| N-H Stretch (Amine) | 3300 - 3500 (Sharp/Medium) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Alcohol) | 1050 - 1260 |

Advanced Chromatographic Separations for Isomer Isolation and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) is particularly crucial for assessing the purity of a synthesized compound.

For 2-(2-(phenylamino)phenyl)propan-2-ol, a reverse-phase HPLC method would be developed to serve as a primary purity assay. sielc.com This method would separate the target compound from any unreacted starting materials, reagents, or side products. The area under the peak corresponding to the main compound, relative to the total area of all peaks, provides a quantitative measure of its purity. This technique is essential for final product quality control.

Furthermore, if positional isomers were formed during synthesis (e.g., 4-(phenylamino)phenyl derivative), specialized chromatographic methods, potentially using different column stationary phases or mobile phase compositions, would be developed to isolate these isomers for individual characterization. While 2-(2-(phenylamino)phenyl)propan-2-ol itself is achiral, related chiral compounds are often separated into their constituent enantiomers using chiral chromatography, which employs a chiral stationary phase to achieve separation.

Interactive Table: Typical HPLC Parameters for Purity Assessment

| Parameter | Example Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Retention Time | The specific time at which the compound elutes from the column. |

Future Research Directions and Outlook for 2 2 Phenylamino Phenyl Propan 2 Ol

Exploration of Undiscovered Synthetic Routes and Sustainable Methodologies

The development of novel and sustainable synthetic routes to access 2-(2-(Phenylamino)phenyl)propan-2-ol and its derivatives is a key area for future research. While traditional methods may exist, the principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste, use of safer solvents, and energy efficiency. nih.gov

Future explorations could focus on several promising avenues:

Biocatalysis: The use of enzymes, such as transaminases, offers an environmentally friendly approach for the synthesis of chiral amines, which are valuable precursors. rsc.org Exploring enzymatic resolutions or asymmetric synthesis could provide access to enantiomerically pure forms of 2-(2-(Phenylamino)phenyl)propan-2-ol and its analogs.

Photocatalysis: Light-mediated reactions are gaining prominence as a sustainable tool in organic synthesis. Investigating photocatalytic C-N and C-C bond-forming reactions could unveil novel pathways to the core structure of 2-(2-(Phenylamino)phenyl)propan-2-ol.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis would be a significant step towards a more efficient and sustainable production of this compound.

Use of Renewable Feedstocks: Research into utilizing starting materials derived from renewable resources would align with the goals of sustainable chemistry. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Identification of suitable enzymes, optimization of reaction parameters. |

| Photocatalysis | Use of light as a renewable energy source, novel bond formations. | Development of efficient photocatalysts, exploration of new reaction pathways. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Reactor design, optimization of flow parameters. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Identification of suitable bio-based starting materials, development of conversion methods. |

Unveiling Novel Reactivity Profiles and Complex Transformations

The inherent structural features of 2-(2-(Phenylamino)phenyl)propan-2-ol, namely the secondary amine, the tertiary alcohol, and the two phenyl rings, offer a rich playground for exploring novel reactivity and complex chemical transformations. The functional groups present suggest the potential for a variety of reactions, including oxidation, esterification, and nucleophilic substitution.

Future research should aim to move beyond these fundamental reactions and investigate more intricate transformations, such as:

Cascade Reactions: Designing one-pot multi-step reactions, where the initial product undergoes further spontaneous transformations, can significantly increase synthetic efficiency. nih.gov The strategic placement of functional groups in 2-(2-(Phenylamino)phenyl)propan-2-ol could be leveraged to trigger such cascade sequences.

C-H Activation: Direct functionalization of the C-H bonds on the phenyl rings would provide a powerful and atom-economical way to introduce new substituents and build molecular complexity.

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangements could lead to the discovery of novel molecular scaffolds derived from the 2-(2-(Phenylamino)phenyl)propan-2-ol core structure.

Integration into Multicomponent Reaction Systems for Synthetic Efficiency

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govjocpr.com The integration of 2-(2-(Phenylamino)phenyl)propan-2-ol or its precursors into MCRs could rapidly generate libraries of diverse compounds for biological screening. nih.gov

Future research in this area could focus on:

Isocyanide-Based MCRs: Reactions such as the Ugi and Passerini reactions are well-established MCRs that could potentially incorporate the amine functionality of 2-(2-(Phenylamino)phenyl)propan-2-ol. nih.gov

Development of Novel MCRs: Designing new MCRs that specifically utilize the unique reactivity of 2-(2-(Phenylamino)phenyl)propan-2-ol would be a significant contribution to the field.

Diversity-Oriented Synthesis: Employing MCRs in a diversity-oriented synthesis approach would enable the rapid generation of a wide range of structurally diverse molecules based on the 2-(2-(Phenylamino)phenyl)propan-2-ol scaffold. jocpr.com

| Multicomponent Reaction | Key Features | Potential Application with 2-(2-(Phenylamino)phenyl)propan-2-ol |

| Ugi Reaction | Four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. | The amine functionality could serve as one of the components. |

| Passerini Reaction | Three-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound. | Derivatives of the core structure could be designed to participate. |

| Novel MCRs | To be developed. | Could be designed to specifically leverage the compound's unique structure. |

Advanced In Silico Predictions for Designing Functional Analogs

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. nih.govplos.org In silico methods can be employed to predict the properties and biological activities of virtual compounds, thereby guiding synthetic efforts towards molecules with desired functions.

For 2-(2-(Phenylamino)phenyl)propan-2-ol, future research should leverage these computational tools to:

Quantitative Structure-Activity Relationship (QSAR) Studies: Develop QSAR models to correlate the structural features of 2-(2-(Phenylamino)phenyl)propan-2-ol analogs with their biological activities. nih.govnih.gov This would enable the prediction of the activity of new, unsynthesized compounds. nih.gov

Molecular Docking: Simulate the binding of 2-(2-(Phenylamino)phenyl)propan-2-ol derivatives to specific biological targets to predict their potential as therapeutic agents.

Pharmacophore Modeling: Identify the key structural features responsible for the biological activity of this class of compounds to guide the design of new, more potent analogs.

ADMET Prediction: Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs to prioritize candidates with favorable drug-like properties.

Role in the Conceptual Development of Bioactive Scaffolds and Chemical Probes

The core structure of 2-(2-(Phenylamino)phenyl)propan-2-ol holds promise as a scaffold for the development of new bioactive molecules and chemical probes. Bioactive scaffolds are molecular frameworks that can be decorated with various functional groups to interact with biological targets. nih.govnih.gov Chemical probes are small molecules used to study and manipulate biological systems. nih.govrjeid.comnih.gov

Future research should focus on:

Library Synthesis and Screening: Synthesizing libraries of derivatives based on the 2-(2-(Phenylamino)phenyl)propan-2-ol scaffold and screening them against a variety of biological targets to identify new therapeutic leads.

Fragment-Based Drug Discovery: Utilizing the 2-(2-(Phenylamino)phenyl)propan-2-ol core as a starting point for fragment-based drug discovery, where small molecular fragments are grown or linked together to create potent and selective ligands.

Development of Labeled Probes: Attaching reporter groups (e.g., fluorescent dyes, biotin) to the 2-(2-(Phenylamino)phenyl)propan-2-ol scaffold to create chemical probes for studying biological processes. ethz.ch The development of such probes can be expedited by leveraging existing structure-activity relationship data. ethz.ch

The exploration of 2-(2-(Phenylamino)phenyl)propan-2-ol and its derivatives represents a fertile ground for future research. By embracing sustainable synthetic methodologies, uncovering novel reactivity, harnessing the power of multicomponent reactions and in silico predictions, and strategically designing bioactive scaffolds and chemical probes, the scientific community can unlock the full potential of this intriguing molecular entity.

Q & A

Q. What are the recommended synthetic routes for 2-(2-(Phenylamino)phenyl)propan-2-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A plausible route involves nucleophilic substitution or reductive amination between 2-bromo-2-phenylpropan-2-ol and aniline derivatives. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene or DMF) to enhance intermediate stability. Catalytic systems like Pd/C for hydrogenation or Lewis acids (e.g., ZnCl₂) may improve efficiency. Monitor progress via TLC or HPLC .

- Data Contradiction Analysis : Conflicting yields may arise from impurities in starting materials or competing side reactions (e.g., over-alkylation). Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to mitigate this .

Q. How can the purity and structural integrity of 2-(2-(Phenylamino)phenyl)propan-2-ol be validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of tertiary alcohol (-OH at ~1.5 ppm) and phenylamino groups (aromatic protons at 6.5–7.5 ppm) .

- LC-MS/MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted aniline) using reverse-phase C18 columns and ESI+ ionization .

- Melting Point : Compare experimental values (e.g., 32–34°C for analogous tert-alcohols) to literature data .

Q. What safety protocols are critical when handling 2-(2-(Phenylamino)phenyl)propan-2-ol in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood to avoid inhalation/contact.

- Store at –20°C in airtight containers to prevent degradation.

- Dispose of waste via certified hazardous waste services, as tertiary alcohols with aromatic amines may form toxic byproducts .